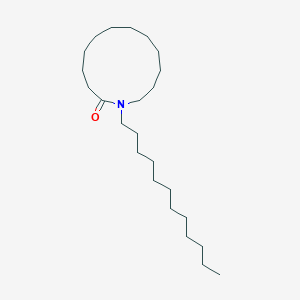![molecular formula C4H10NO3- B14606383 [Bis(2-hydroxyethyl)amino]oxidanide CAS No. 58087-06-2](/img/structure/B14606383.png)
[Bis(2-hydroxyethyl)amino]oxidanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(2-hydroxyethyl)amino]oxidanide is a chemical compound with the molecular formula C4H11NO3 It is known for its unique structure, which includes two hydroxyethyl groups attached to an amino group, and an oxidanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]oxidanide typically involves the reaction of diethanolamine with an oxidizing agent. One common method is to react diethanolamine with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(2-hydroxyethyl)amino]oxidanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
[Bis(2-hydroxyethyl)amino]oxidanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [Bis(2-hydroxyethyl)amino]oxidanide involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The oxidanide group can participate in redox reactions, making the compound a potential antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethanolamine: Similar in structure but lacks the oxidanide group.
Triethanolamine: Contains three hydroxyethyl groups attached to an amino group.
Ethanolamine: Contains a single hydroxyethyl group attached to an amino group.
Eigenschaften
CAS-Nummer |
58087-06-2 |
|---|---|
Molekularformel |
C4H10NO3- |
Molekulargewicht |
120.13 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(oxido)amino]ethanol |
InChI |
InChI=1S/C4H10NO3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2/q-1 |
InChI-Schlüssel |
KDECJTUIIXPFRR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




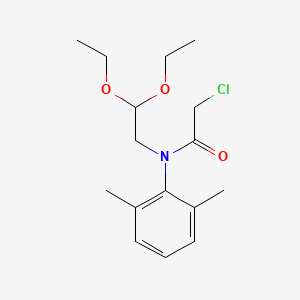
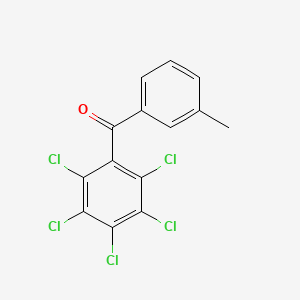
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)

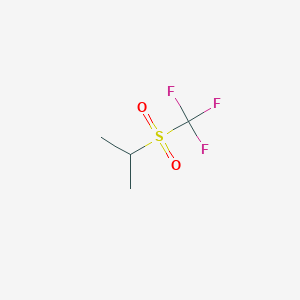
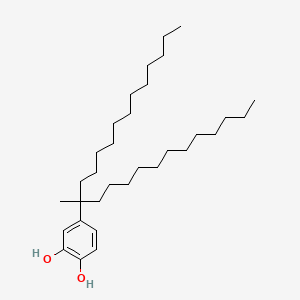
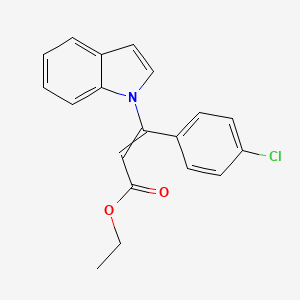
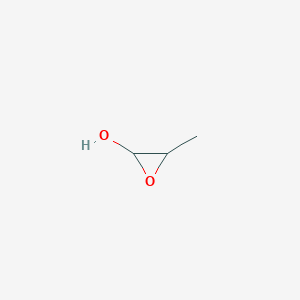
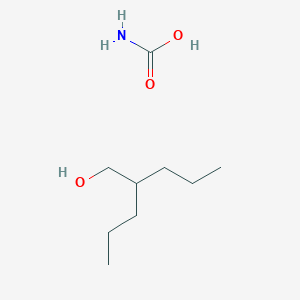
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
